molecular formula C9H9Cl2NO B1597289 2-chloro-N-(4-chlorobenzyl)acetamide CAS No. 99585-88-3

2-chloro-N-(4-chlorobenzyl)acetamide

Cat. No.: B1597289
CAS No.: 99585-88-3
M. Wt: 218.08 g/mol
InChI Key: OGCPMNAEQFAPHN-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Compositions

2-Chloro-N-(4-chlorobenzyl)acetamide is utilized in pharmaceutical compositions. For instance, a study focused on a salt of N-{2-[(2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl]oxy}-4-hydroxyphenyl acetamide benzoate, highlighting its use in therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis and Structural Studies

A significant area of research is the synthesis of derivatives and structural studies of compounds like this compound. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was synthesized as part of a project to create a combinatorial library based on a fungal natural product. Its crystalline structure was analyzed, providing insights into its molecular conformation (R. Davis & P. Healy, 2010).

Crystallography and Molecular Interactions

The molecular interactions and crystallography of derivatives of this compound are explored in various studies. A study involving 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide discussed the crystallographic properties and hydrogen bonding patterns of the compound, contributing to the understanding of its molecular geometry (M. Helliwell et al., 2011).

Comparative Metabolism Studies

Comparative metabolism studies of chloroacetamide herbicides and related metabolites are also a significant area of research. These studies often focus on the metabolic pathways and effects of these compounds in human and animal models. For instance, a study explored the metabolism of various chloroacetamide herbicides in human and rat liver microsomes, revealing differences in metabolic pathways between species (S. Coleman et al., 2000).

Synthesis and Characterization for Potential Uses

The synthesis and characterization of this compound and its derivatives for potential uses, such as in dye-sensitized solar cells or as antimicrobial agents, are key research areas. Studies often involve exploring the structural, electronic, and spectral properties of these compounds to assess their potential applications in various fields (Y. Mary et al., 2020).

Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCPMNAEQFAPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295464
Record name 2-chloro-N-(4-chlorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-88-3
Record name 2-Chloro-N-[(4-chlorophenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99585-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(4-chlorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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